

Application Note: Preparation of Diisopropyl Fluorophosphate (DFP) Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl fluorophosphate*

Cat. No.: B1672237

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of **Diisopropyl fluorophosphate** (DFP) stock solutions for research applications. DFP is a potent, irreversible inhibitor of serine proteases and acetylcholinesterase and must be handled with extreme caution.

Critical Safety Information

WARNING: **Diisopropyl fluorophosphate** (DFP) is an extremely potent neurotoxin that is fatal if swallowed, inhaled, or absorbed through the skin. It is a powerful cholinesterase inhibitor.^[1] All handling must be performed by trained personnel in a designated area and inside a certified chemical fume hood.^{[1][2]}

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, a lab coat, and appropriate chemical-resistant gloves (consult manufacturer data for compatibility).^{[2][3]}
- Engineering Controls: All work with DFP must be conducted in a well-ventilated chemical fume hood.^{[1][2]}
- Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.^[4] A second person should be aware of the work being performed. Alert a physician or occupational health professional before beginning work so that appropriate

antidotes (e.g., atropine sulfate, 2-PAM) are readily available in case of accidental exposure.

[1]

- Spill & Decontamination: Have a spill kit ready. Spills should be absorbed with an inert material like vermiculite.[1] All contaminated surfaces and equipment should be decontaminated with a 2% sodium hydroxide (NaOH) solution for at least 48 hours to ensure complete hydrolysis.[1]

Introduction

Diisopropyl fluorophosphate (DFP), also known as isofluorophate, is an organophosphorus compound widely used in research as a surrogate for G-series nerve agents and as a potent inhibitor of serine proteases, including acetylcholinesterase (AChE), trypsin, and chymotrypsin. [5][6][7] Its ability to irreversibly bind to the active serine site of these enzymes makes it a valuable tool in neuroscience and toxicology studies.[8] However, due to its high toxicity, the preparation of accurate and stable stock solutions requires strict adherence to safety protocols and proper handling techniques. This document outlines a detailed procedure for preparing DFP stock solutions.

Quantitative Data Summary

The following table summarizes key quantitative data for **Diisopropyl fluorophosphate**.

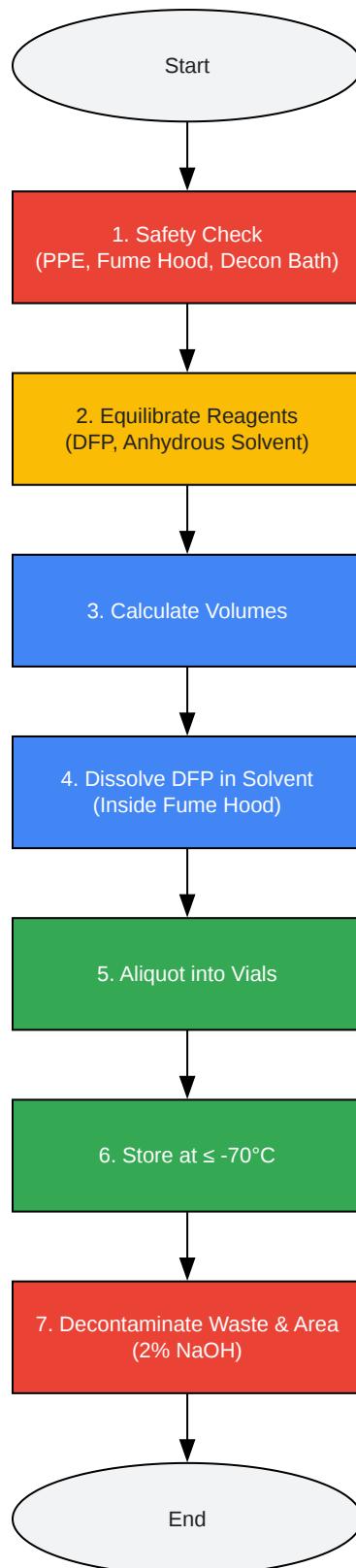
Parameter	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ FO ₃ P	[2][8]
Molar Mass	184.15 g/mol	[2][8]
Appearance	Colorless to faintly yellow oily liquid	[7][8]
Density	~1.06 g/mL at 25 °C	
Boiling Point	62 °C at 9 mmHg	
Vapor Pressure	0.579 mmHg at 20 °C	
Recommended Solvents	Anhydrous Isopropanol, DMSO, Dry Ethanol	[9]
Aqueous Solubility	1.54% w/w at 25 °C; very unstable due to rapid hydrolysis. The half-life in water at pH 7.5 is approximately 1 hour.	[1]
Storage (Neat)	Recommended at ≤ -10 °C. No degradation is observed at -80 °C.[5] Commercially available DFP can degrade significantly when stored at 4 °C.[5]	[5]
Stock Solution Stability	In anhydrous isopropanol (0.1-0.5 M): Stable for months at -70 °C. In DMSO (>10 mg/mL): Stable for several months at 4 °C.	

Experimental Protocol: Preparation of 100 mM DFP Stock Solution

This protocol describes the preparation of a 100 mM stock solution in anhydrous isopropanol. This is a common stock concentration that can be further diluted for working solutions.

Materials and Reagents

- **Diisopropyl fluorophosphate** (DFP), neat liquid (e.g., Sigma-Aldrich, Cat. No. D0879)
- Anhydrous isopropanol (ACS grade or higher)
- Microcentrifuge tubes or amber glass vials with PTFE-lined screw caps
- Calibrated micropipettes and tips
- Vortex mixer
- Secondary containment for transport and storage


Step-by-Step Procedure

- Preparation and Safety Check:
 - Don all required PPE (gloves, lab coat, full-face shield).
 - Perform all steps within a certified chemical fume hood.
 - Prepare two decontamination baths containing 2% NaOH.^[1] One is for used tips and tubes, and the second is for emergencies.
- Equilibrate Reagents:
 - Allow the sealed vial of neat DFP and anhydrous isopropanol to equilibrate to room temperature inside a desiccator to prevent moisture condensation. DFP is highly susceptible to hydrolysis.^[8]
- Calculation:
 - Determine the volume of anhydrous isopropanol needed.
 - DFP Density (ρ) \approx 1.06 g/mL
 - DFP Molar Mass (MW) = 184.15 g/mol

- To make a 100 mM (0.1 M) solution:
 - Volume of Solvent (L) = [Mass of DFP (g) / MW (g/mol)] / Desired Molarity (mol/L)
 - Example: For 10 mg (0.01 g) of DFP:
 - Volume (L) = [0.01 g / 184.15 g/mol] / 0.1 mol/L = 0.000543 L = 543 µL
 - Alternatively, using volume of DFP: For 10 µL (0.0106 g) of DFP:
 - Volume (L) = [(0.01 mL * 1.06 g/mL) / 184.15 g/mol] / 0.1 mol/L = 0.000576 L = 576 µL
- Dissolution:
 - Inside the fume hood, carefully transfer the calculated amount of DFP into a clean, dry vial.
 - Add the calculated volume of anhydrous isopropanol to the vial containing DFP.
 - Cap the vial securely and vortex gently until the DFP is completely dissolved.
- Aliquoting and Storage:
 - Immediately aliquot the stock solution into single-use volumes in properly labeled, airtight vials (e.g., amber glass with PTFE-lined caps or polypropylene tubes).[5] This prevents moisture contamination and degradation from repeated freeze-thaw cycles.
 - Store the aliquots at -70 °C or -80 °C for long-term stability.[5]
- Decontamination:
 - Dispose of all used pipette tips, tubes, and any other contaminated disposable materials by immersing them in the 2% NaOH decontamination bath for at least 48 hours before regular hazardous waste disposal.[1]
 - Wipe down the work area in the fume hood with the NaOH solution, followed by water.

Workflow Diagram

The following diagram illustrates the workflow for the safe preparation of a DFP stock solution.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe preparation and storage of DFP stock solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. research.uga.edu [research.uga.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Diisopropyl fluorophosphate - general description and preparation - Georganics [georganics.sk]
- 8. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Preparation of Diisopropyl Fluorophosphate (DFP) Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672237#step-by-step-guide-for-diisopropyl-fluorophosphate-stock-solution-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com